molecular formula C12H13ClN2O2 B1407027 Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate CAS No. 1018259-22-7

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate

Cat. No. B1407027
M. Wt: 252.69 g/mol
InChI Key: MHOWQRMTWXOTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate is a chemical compound that has not been extensively studied. It is related to other compounds such as ethyl 2-(4-chlorophenyl)-2-cyanoacetate and ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate . These compounds contain a carboxylate ester and a nitrile, making them useful as starting materials for synthesis due to their variety of functional groups and chemical reactivity .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, a compound structurally related to Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate, is extensively used as a solvent in paints, coatings, resins, and inks, as well as a main ingredient in fragrances and flavors. The review by Patil and Gnanasundaram (2020) focuses on various process intensification techniques for ethyl acetate production, including reactive distillation and microwave reactive distillation, highlighting the advantages of these methods over traditional processes in terms of energy efficiency and economic effectiveness Patil & Gnanasundaram, 2020.

Synthesis of Pharmacologically Active Compounds

A study on the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, reviews various synthetic approaches, reflecting on the complexity and challenges of synthesizing pharmacologically active compounds. This indicates the potential for complex ethyl acetate derivatives like Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate to be used in the synthesis or intermediates of drug compounds Saeed et al., 2017.

Biodegradation and Environmental Impact

Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), another ether compound, in soil and groundwater. This research suggests the importance of understanding the environmental impact and biodegradation pathways of chemical compounds, which could be relevant for assessing the environmental safety and degradation of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate Thornton et al., 2020.

properties

IUPAC Name

ethyl 2-[[(4-chlorophenyl)-cyanomethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-17-12(16)8-15-11(7-14)9-3-5-10(13)6-4-9/h3-6,11,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOWQRMTWXOTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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